molecular formula C24H20N2O B240259 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol

2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol

Cat. No. B240259
M. Wt: 352.4 g/mol
InChI Key: WITYEOOSZUICNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol has been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol can inhibit the growth of cancer cells and induce apoptosis. In animal studies, 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol in lab experiments is its versatility, as it can be used as a ligand in the synthesis of MOFs or as an anticancer agent. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.

Future Directions

There are several future directions for the study of 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol. One area of interest is the development of 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol-based MOFs with specific properties for various applications. Another area of interest is the investigation of 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol as a potential treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol and its potential side effects.
In conclusion, 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol and its applications.

Synthesis Methods

2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol can be synthesized through a multi-step process that involves the condensation of 2-pyridinecarboxaldehyde with 1,2-dihydroacenaphthylene in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with 3-pyridinecarboxaldehyde to form 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol.

Scientific Research Applications

2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol has been widely studied in various scientific fields due to its potential applications. In the field of material science, 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with tunable properties. In the field of medicinal chemistry, 2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

Product Name

2,2-Bis(3-pyridinylmethyl)-1,2-dihydro-1-acenaphthylenol

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

2,2-bis(pyridin-3-ylmethyl)-1H-acenaphthylen-1-ol

InChI

InChI=1S/C24H20N2O/c27-23-20-9-1-7-19-8-2-10-21(22(19)20)24(23,13-17-5-3-11-25-15-17)14-18-6-4-12-26-16-18/h1-12,15-16,23,27H,13-14H2

InChI Key

WITYEOOSZUICNZ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(C(C3=CC=C2)(CC4=CN=CC=C4)CC5=CN=CC=C5)O

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C3=CC=C2)(CC4=CN=CC=C4)CC5=CN=CC=C5)O

Origin of Product

United States

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